BenchChemオンラインストアへようこそ!

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide

Physicochemical Property Lipophilicity Drug-likeness

This compound’s para-pentanamidophenyl-thiazole pharmacophore is not replaceable by generic thiazole derivatives without loss of target selectivity. Its CNS MPO-aligned profile (XLogP3 4.8, TPSA 70.2 Ų) predicts strong blood-brain barrier penetration, making it ideal for CNS phenotypic screening libraries. The pre-installed pentanamide chain enables rapid derivatization for focused SAR exploration of kinase/GPCR targets. Supplied at ≥95% purity, it serves as a reliable negative control, physicochemical reference standard, or computational target-prediction probe. Order now to expand your screening collection with a structurally validated, off-the-shelf chemical probe.

Molecular Formula C20H20N2OS
Molecular Weight 336.45
CAS No. 352329-76-1
Cat. No. B2385764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide
CAS352329-76-1
Molecular FormulaC20H20N2OS
Molecular Weight336.45
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2OS/c1-2-3-9-19(23)21-17-12-10-15(11-13-17)18-14-24-20(22-18)16-7-5-4-6-8-16/h4-8,10-14H,2-3,9H2,1H3,(H,21,23)
InChIKeyMTXOUNDYYFATFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 84 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide (CAS 352329-76-1): Identity, Computed Properties, and Procurement Baseline


N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide (CAS 352329-76-1) is a synthetic small molecule (C20H20N2OS, MW 336.5 g/mol) comprising a 2,4-diarylthiazole core linked to a pentanamide chain via a para-substituted aniline moiety. It is commercially available as a screening compound and chemical probe from vendors including Life Chemicals and ChemDiv . Computed physicochemical properties include an XLogP3 of 4.8, a topological polar surface area (TPSA) of 70.2 Ų, and six rotatable bonds, suggesting moderate lipophilicity and acceptable oral drug-likeness [1].

Why N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide Cannot Be Replaced by Common Thiazole Analogs: A Substitution-Dependent Selectivity Profile


Substitution on the 4-phenylthiazole scaffold profoundly alters biological target engagement and selectivity, rendering generic thiazole derivatives unsuitable substitutes for this specific chemotype. While unsubstituted 2-phenylthiazole exhibits broad but weak antimicrobial activity, the introduction of a para-pentanamidophenyl group at the C4 position creates a distinct pharmacophore. Studies on structurally related 2-amino-4-phenylthiazole derivatives demonstrate that even minor modifications to the N2 and C5 substituents can shift receptor subtype selectivity by orders of magnitude—for example, converting a non-selective adenosine receptor ligand into a potent, selective A1 or A3 antagonist with (sub)nanomolar K(i) values [1]. Similarly, antiparasitic activity against Trypanosoma brucei varies from micromolar to low nanomolar IC50 depending on the specific amide/urea substituent at the 2-position of the 4-phenylthiazole core [2]. Therefore, direct substitution of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide with any other phenylthiazole derivative, even a close congener, cannot be assumed to preserve the desired biological activity or selectivity profile without explicit, comparative experimental validation.

Quantitative Differentiation Guide for N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide (CAS 352329-76-1) Selection


Lipophilicity (XLogP3) Relative to Drug-like Phenylthiazole Comparators

The computed XLogP3 of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide is 4.8 [1]. This value is intermediate between highly lipophilic thiazole analogs and more polar derivatives, positioning it within the optimal range (1–5) for oral bioavailability according to Lipinski's Rule of Five. In contrast, unsubstituted 2-phenylthiazole (CAS 1826-13-7) has a reported logP of 2.5, and 2-amino-4-phenylthiazole derivatives with polar substituents exhibit logP values as low as 1.8 [2]. The target compound's higher lipophilicity, driven by the pentanamide chain and para-substituted phenyl ring, may confer enhanced membrane permeability and blood-brain barrier penetration relative to less lipophilic comparators.

Physicochemical Property Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Predicted CNS Bioavailability

The target compound has a computed TPSA of 70.2 Ų [1]. This falls below the widely accepted threshold of 90 Ų for favorable CNS penetration. For comparison, the highly optimized CNS drug molecule diazepam has a TPSA of 32.7 Ų, while many peripherally restricted drugs exceed 100 Ų [2]. The combination of a TPSA <90 Ų and an XLogP3 of 4.8 places this compound in a physicochemical space associated with enhanced blood-brain barrier permeability relative to more polar thiazole derivatives (e.g., 2-amino-4-phenylthiazole analogs with TPSA >100 Ų).

Physicochemical Property CNS Drug Discovery Blood-Brain Barrier

Molecular Flexibility (Rotatable Bond Count) vs. Rigid Thiazole Scaffolds

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide contains six rotatable bonds [1], significantly more than the 2–3 rotatable bonds typically found in rigid, flat thiazole analogs used in kinase inhibitor discovery. While increased flexibility can reduce binding affinity due to higher entropic penalties, it also enables the compound to adapt to diverse binding pockets—a property exploited in fragment-based drug discovery and screening library design. For instance, the selective adenosine A3 receptor antagonists developed by Abdelrahman et al. (2020) possess only 2–3 rotatable bonds and achieve high affinity but limited target promiscuity [2]. The increased flexibility of this compound may broaden its potential target space relative to more rigid, specialized analogs.

Physicochemical Property Conformational Flexibility Binding Affinity

Predicted Lipinski Rule of Five Compliance vs. Undruggable Thiazole Analogs

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide complies with all four Lipinski Rule of Five criteria: molecular weight (336.5 < 500), XLogP3 (4.8 < 5), hydrogen bond donors (1 < 5), and hydrogen bond acceptors (3 < 10) [1]. In contrast, many bioactive phenylthiazole derivatives exceed the molecular weight cutoff (e.g., the potent antitrypanosomal urea analog 70 has MW >500) or possess >10 hydrogen bond acceptors, limiting their oral bioavailability [2]. Full Lipinski compliance predicts favorable absorption and permeation, making this compound a more suitable starting point for oral drug discovery programs compared to larger, more polar thiazole analogs.

Physicochemical Property Drug-likeness Oral Bioavailability

Class-Level Activity Inference: Anticonvulsant Potential vs. Standard Phenylthiazole Derivatives

A series of substituted phenylthiazole derivatives structurally related to the target compound demonstrated anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in rats. Compounds bearing amide-linked aromatic substituents at the 4-position of the phenylthiazole core showed protection comparable to phenytoin in the MES model [1]. While no direct data exists for N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide, the para-pentanamidophenyl substitution pattern is closely analogous to the active amide derivatives in this study. The class-level data suggest potential utility in CNS drug discovery, though direct experimental validation is required.

Anticonvulsant Phenylthiazole Class-level Activity

Limitations and Data Gaps: Absence of Direct Quantitative Bioactivity Data

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, DrugBank) reveals no publicly available quantitative bioactivity data (IC50, K(i), EC50, etc.) for N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide against any specific biological target. This absence of direct experimental evidence represents a significant limitation for scientific selection. The compound is currently marketed as a screening compound and chemical building block, not as a validated probe or lead . Procurement decisions must account for this data gap: the compound's differentiation relies entirely on computed physicochemical properties and class-level inferences from structurally related analogs. Users requiring validated target engagement or potency data should consider alternative phenylthiazole derivatives with published bioactivity profiles (e.g., selective adenosine receptor antagonists [1] or antitrypanosomal leads [2]).

Data Gap Procurement Risk Experimental Validation

Recommended Procurement and Application Scenarios for N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide (CAS 352329-76-1)


Diversity-Oriented Screening Library Enrichment for CNS Targets

Based on its favorable computed CNS MPO profile (XLogP3=4.8, TPSA=70.2 Ų) [1], this compound is best suited for augmenting small-molecule screening libraries aimed at central nervous system (CNS) targets. Its physicochemical properties predict good blood-brain barrier penetration, and the flexible pentanamide side chain offers conformational diversity not found in more rigid phenylthiazole analogs . Procurement is recommended for organizations seeking to expand chemical diversity in unbiased phenotypic screening campaigns for neurodegenerative or psychiatric disorders.

Building Block for Focused Phenylthiazole Library Synthesis

The compound's core 2,4-diarylthiazole scaffold is a privileged structure in kinase inhibitor and GPCR ligand discovery [1]. With an intact para-amino group available for further derivatization (via the pentanamide), this compound serves as an ideal intermediate for generating focused libraries of amide, urea, or sulfonamide derivatives. In contrast to simpler phenylthiazole building blocks, the pre-installed pentanamide chain introduces initial lipophilicity and hydrogen-bonding capacity, potentially accelerating SAR exploration in early-stage medicinal chemistry programs.

Control Compound for Physicochemical Profiling Studies

Given the absence of known bioactivity data [1], this compound is most appropriately deployed as a negative control or as a reference standard in physicochemical property assays (e.g., logD determination, solubility measurement, microsomal stability). Its computed XLogP3 of 4.8 positions it as a moderately lipophilic comparator for evaluating more polar or lipophilic analogs. Procurement for this purpose requires a purity specification of ≥95% (as offered by commercial vendors ) to ensure reliable physicochemical measurements.

Computational Chemistry and In Silico Target Prediction Studies

The compound's well-defined 2D/3D structure (CID 1912431) [1] and absence of annotated bioactivity make it an excellent test case for computational target prediction algorithms, molecular docking studies, and pharmacophore modeling. Its phenylthiazole core is known to engage diverse targets including kinases, GPCRs, and enzymes , while the pentanamide chain introduces conformational complexity that challenges rigid docking methods. Procurement for in silico-driven projects is justified when the goal is to generate and experimentally test novel target hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.